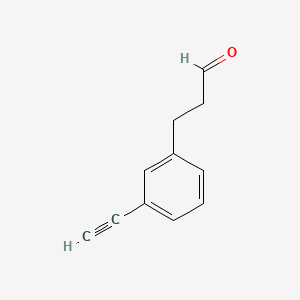
3-(3-Ethynylphenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethynylphenyl)propanal is an organic compound with the molecular formula C11H10O It features a propanal group attached to a phenyl ring, which is further substituted with an ethynyl group at the meta position
Preparation Methods
The synthesis of 3-(3-Ethynylphenyl)propanal can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by olefin reduction, decarboxylation, carboxylic acid reduction, and alcohol oxidation . This multi-step process allows for the preparation of various 3-propanal derivatives, including this compound.
Chemical Reactions Analysis
3-(3-Ethynylphenyl)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-Ethynylphenyl)propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Ethynylphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can undergo nucleophilic addition reactions, while the ethynyl group can participate in cycloaddition reactions. These interactions can lead to the formation of various biologically active compounds.
Comparison with Similar Compounds
3-(3-Ethynylphenyl)propanal can be compared with other similar compounds, such as 3-phenylpropanal and 3-phenylpropionic acid While all these compounds contain a phenyl ring and a propanal or propionic acid group, the presence of the ethynyl group in this compound makes it unique
Similar Compounds
- 3-Phenylpropanal
- 3-Phenylpropionic acid
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)propanal |
InChI |
InChI=1S/C11H10O/c1-2-10-5-3-6-11(9-10)7-4-8-12/h1,3,5-6,8-9H,4,7H2 |
InChI Key |
XTKJSZDFKCCODE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















